molecular formula C17H24N2O2S B248475 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine

1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine

Cat. No. B248475
M. Wt: 320.5 g/mol
InChI Key: YGRLWPDLQHFGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine (BPP) is a chemical compound that has been of great interest in scientific research. BPP is a bicyclic compound that has a piperazine ring and a sulfonyl group attached to it. The unique structure of BPP has made it an attractive target for synthesis and study.

Mechanism of Action

The exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been suggested that 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine may also act by modulating the activity of certain receptors in the nervous system, such as the dopamine receptor.
Biochemical and Physiological Effects:
1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has also been shown to have anti-tumor effects in animal models of cancer. Additionally, 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine is also relatively inexpensive compared to other compounds used in scientific research. However, 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine. One area of interest is the development of more efficient synthesis methods for 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with phenylsulfonyl chloride in the presence of a base. The reaction results in the formation of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine. The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has been improved over the years, and various methods have been developed to increase the yield and purity of the compound.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(3-bicyclo[2.2.1]heptanyl)piperazine

InChI

InChI=1S/C17H24N2O2S/c20-22(21,16-4-2-1-3-5-16)19-10-8-18(9-11-19)17-13-14-6-7-15(17)12-14/h1-5,14-15,17H,6-13H2

InChI Key

YGRLWPDLQHFGFO-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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